Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)-
Overview
Description
Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine groups and an acetonitrile moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran or acetonitrile. Reaction conditions can vary but often involve temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, amides, and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and morpholine groups can form stable complexes with these targets, leading to inhibition or modulation of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
- [(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile
Uniqueness
Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- is unique due to its specific combination of a triazine ring, morpholine groups, and an acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c14-1-6-22-13-16-11(18-2-7-20-8-3-18)15-12(17-13)19-4-9-21-10-5-19/h2-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKNJMIIQMADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC#N)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160225 | |
Record name | Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137522-83-9 | |
Record name | Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137522839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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